molecular formula C10H12F3NO B8667370 Ethanamine, N-methyl-2-[3-(trifluoromethyl)phenoxy]-

Ethanamine, N-methyl-2-[3-(trifluoromethyl)phenoxy]-

Cat. No.: B8667370
M. Wt: 219.20 g/mol
InChI Key: BIWCWSCXFKMIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanamine, N-methyl-2-[3-(trifluoromethyl)phenoxy]- is a useful research compound. Its molecular formula is C10H12F3NO and its molecular weight is 219.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

N-methyl-2-[3-(trifluoromethyl)phenoxy]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-14-5-6-15-9-4-2-3-8(7-9)10(11,12)13/h2-4,7,14H,5-6H2,1H3

InChI Key

BIWCWSCXFKMIQU-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methylamine hydrochloride salt (380 mg, 5.57 mmol) in tetrahydrofuran (10 mL) was treated with N,N-diisopropylethylamine (1.44 g, 11.15 mmol) and 3-(2-bromoethoxy)benzotrifluoride (300 mg, 1.11 mmol). The reaction mixture was allowed to stir at reflux for 2 d. At this time, the reaction was quenched by the addition of water. The aqueous layer was extracted with ethyl acetate. The organics were washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate, filtered and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 95/5 methylene chloride/methanol) afforded methyl-[2-(3-trifluoromethyl-phenoxy)-ethyl]-amine (110 mg, 45%) as yellow solid. The NMR spectrum obtained on the sample is compatible with its structure.
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Two

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